molecular formula C8H5BrClN3 B566863 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine CAS No. 1353855-82-9

2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine

Cat. No.: B566863
CAS No.: 1353855-82-9
M. Wt: 258.503
InChI Key: ILASCAHVXRMFSG-UHFFFAOYSA-N
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Description

2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 4-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It is employed in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The pyridine ring can participate in π-π stacking interactions or act as a ligand in coordination chemistry, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-imidazole: A simpler analog that lacks the pyridine ring, used in similar applications but with different reactivity and properties.

    2-(4-Bromo-1H-imidazol-1-yl)pyridine: Similar structure but without the chlorine atom, used in the synthesis of different derivatives.

    4-Chloropyridine: A precursor in the synthesis of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine, with distinct chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine substituents, which provide versatile reactivity and enable the synthesis of a wide range of derivatives. Its dual heterocyclic structure allows for diverse interactions with biological targets and materials, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-bromoimidazol-1-yl)-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)8-3-6(10)1-2-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASCAHVXRMFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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